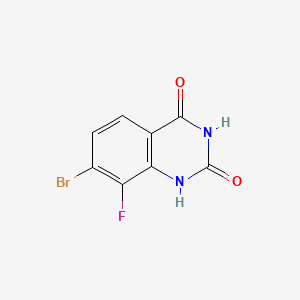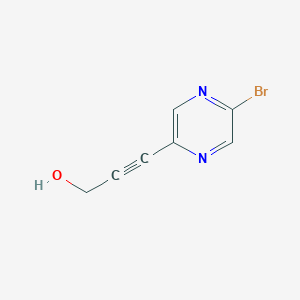
3-(5-Bromopyrazin-2-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-pyrazinyl)-2-Propyn-1-ol is a chemical compound characterized by its bromine-substituted pyrazine ring and a propynol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol typically involves the bromination of 2-propyn-1-ol followed by the introduction of the pyrazine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the bromination of the starting material, followed by a series of reactions to introduce the pyrazine ring. The process may involve the use of high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol is compared with other similar compounds, such as 3-(5-bromo-2-pyrazinyl)-1,3-oxazolidin-2-one and 5-bromo-2-(piperazin-1-yl)pyrimidine
List of Similar Compounds
3-(5-bromo-2-pyrazinyl)-1,3-oxazolidin-2-one
5-bromo-2-(piperazin-1-yl)pyrimidine
2-bromopyrazine
This comprehensive overview provides a detailed understanding of 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
3-(5-bromopyrazin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5-9-6(4-10-7)2-1-3-11/h4-5,11H,3H2 |
Clé InChI |
ZCGARGPPYDXWRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)Br)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


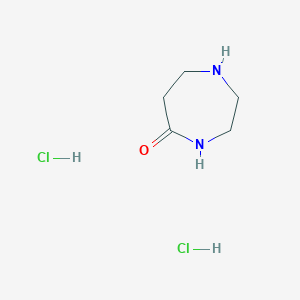
![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
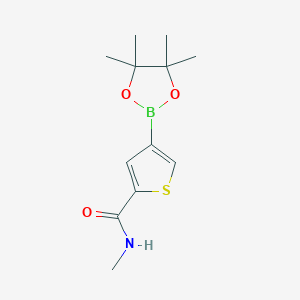
![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
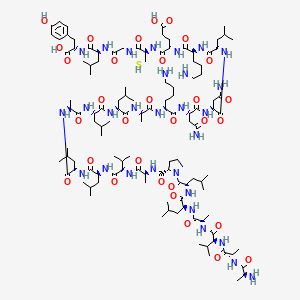
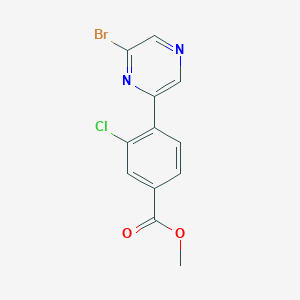
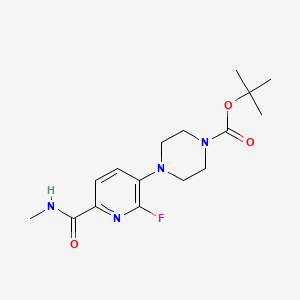
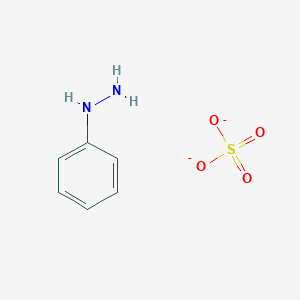
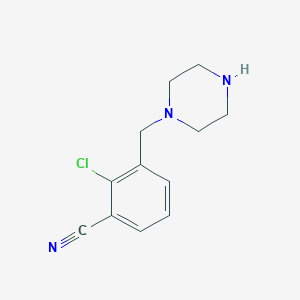
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
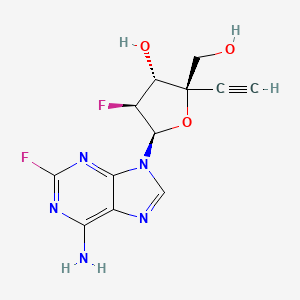

![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
